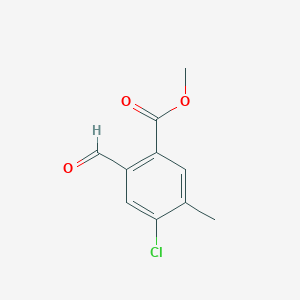
4-(5-Bromopyridin-2-yl)oxan-4-ol
説明
“4-(5-Bromopyridin-2-yl)oxan-4-ol” is a chemical compound. It is also known as 5-bromo-2-(oxan-4-yl)pyrimidin-4-ol . The CAS Number of this compound is 1499853-65-4 . It has a molecular weight of 259.1 .
Molecular Structure Analysis
The InChI code of “4-(5-Bromopyridin-2-yl)oxan-4-ol” is 1S/C9H11BrN2O2/c10-7-5-11-8(12-9(7)13)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13) .Physical And Chemical Properties Analysis
The compound “4-(5-Bromopyridin-2-yl)oxan-4-ol” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Efficient Synthesis and Biological Activities
A study detailed the palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, demonstrating the potential of these compounds as chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Among these derivatives, specific compounds showed significant potential against clot formation and bacterial inhibition, particularly against Escherichia coli, showcasing their versatility in synthetic chemistry and biological applications (Gulraiz Ahmad et al., 2017).
Radiosensitizing Agents in Cancer Therapy
Research into 5-bromo-2'-deoxyuridine (BrdU) analogs, such as 4-Bromo- and 5-bromopyridone, for radiosensitization in cancer therapy, explored their ability to generate DNA interstrand cross-links under anoxic conditions, potentially enhancing the efficacy of ionizing radiation treatments. This highlights the role of bromopyridine derivatives in developing novel therapeutic approaches for hypoxic tumor cells (A. Rudra et al., 2015).
Catalytic Applications and Metal Complexes
The catalytic roles of pyridine derivatives have been extensively studied, showcasing their applications in the synthesis of complex organic molecules and metal complexes. These compounds serve as ligands in transition metal catalysis, facilitating a range of chemical transformations and offering insights into the development of new catalytic processes and materials science applications. For example, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines for metal-complexing molecular rods demonstrates the versatility of these compounds in creating functional materials (P. Schwab et al., 2002).
Safety and Hazards
The safety information available indicates that “4-(5-Bromopyridin-2-yl)oxan-4-ol” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-9(12-7-8)10(13)3-5-14-6-4-10/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCUWCMPZUKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)oxan-4-ol | |
CAS RN |
1206912-74-4 | |
| Record name | 4-(5-bromopyridin-2-yl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

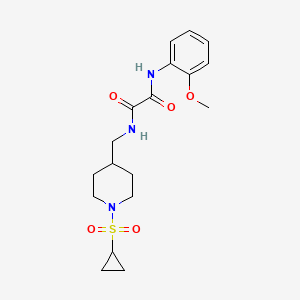
![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
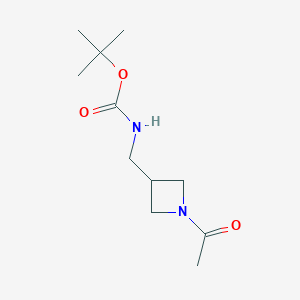
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)
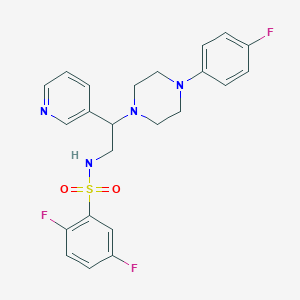
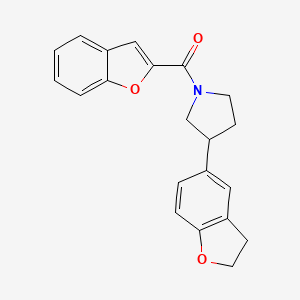
![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
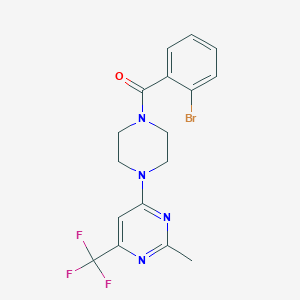
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)
